3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This particular compound features a quinazoline ring substituted with a 4-chloro-2-fluorophenyl group, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-fluoroaniline and anthranilic acid.
Formation of Quinazoline Ring: The anthranilic acid is reacted with formamide to form the quinazoline ring.
Substitution Reaction: The 4-chloro-2-fluoroaniline is then introduced to the quinazoline ring through a nucleophilic substitution reaction.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione
- 3-(4-Fluorophenyl)quinazoline-2,4(1H,3H)-dione
- 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its chemical stability and biological activity compared to similar compounds with only one substituent.
Biological Activity
3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This compound features a quinazoline core with halogen substituents that enhance its potential applications in medicinal chemistry. The compound's molecular formula is C₁₃H₈ClF N₃O₂, indicating the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.
The chemical reactivity of this compound is characterized by its interactions with nucleophiles and electrophiles. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the quinazoline ring. Additionally, it participates in cyclization reactions under specific conditions.
Kinase Inhibition
Research indicates that this compound exhibits significant activity as an inhibitor of various kinases:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a critical role in angiogenesis and cancer progression. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines.
- c-Met Tyrosine Kinase : Inhibition of this kinase is crucial for targeting cancer metastasis.
Table 1: Summary of Biological Activities
Target Kinase | Activity Description |
---|---|
VEGFR-2 | Inhibitor; significant impact on angiogenesis |
c-Met | Inhibitor; affects cancer cell proliferation |
Antiviral Activity
In addition to its anticancer properties, preliminary studies suggest potential antiviral activity against specific viruses. A related study on quinazoline derivatives highlighted their effectiveness against vaccinia and adenovirus, suggesting a broader antiviral potential for compounds within this class.
Table 2: Antiviral Activity of Quinazoline Derivatives
Compound | Virus Target | EC50 (μM) | Reference Drug EC50 (μM) |
---|---|---|---|
24b11 | Vaccinia | 1.7 | Cidofovir (25) |
24b13 | Adenovirus-2 | 6.2 | Reference drugs varied |
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can be significantly influenced by their structural features. Notably:
- The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to target proteins.
- Molecular docking studies have shown that the compound effectively binds to active sites of kinases through hydrogen bonds and hydrophobic interactions.
Table 3: SAR Insights for Quinazoline Derivatives
Structural Feature | Impact on Activity |
---|---|
Halogen Substituents | Increased potency against kinases |
Quinazoline Core | Essential for biological activity |
Case Studies
Several studies have evaluated the biological activity of quinazoline derivatives:
- In Vitro Studies : Demonstrated that this compound inhibits cell proliferation in various cancer cell lines.
- Molecular Docking : Showed effective binding to VEGFR-2 and c-Met with favorable interaction profiles.
Properties
CAS No. |
557064-58-1 |
---|---|
Molecular Formula |
C14H8ClFN2O2 |
Molecular Weight |
290.67 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H8ClFN2O2/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |
InChI Key |
BNKIUBBSHXZZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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